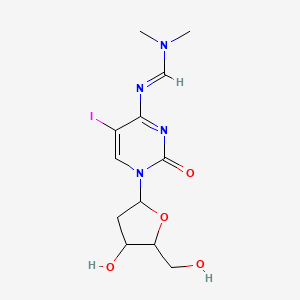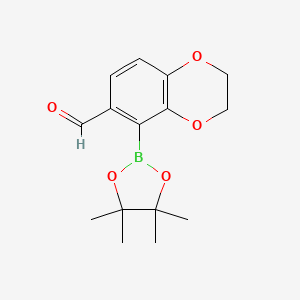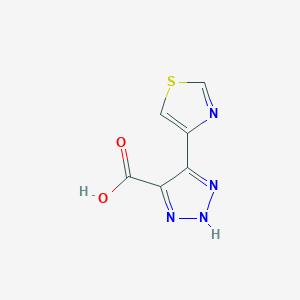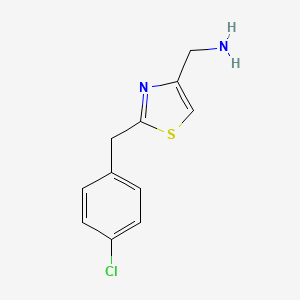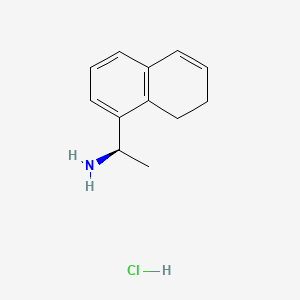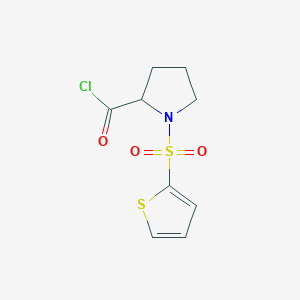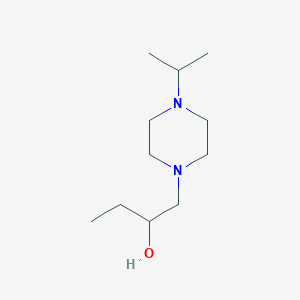
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a piperazine ring, and a naphthamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)aniline with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted piperazine derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group and piperazine ring are likely involved in binding to biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine: Another compound with a similar piperazine and nitro group structure.
Propriétés
Formule moléculaire |
C21H20N4O3 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(3-nitro-4-piperazin-1-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(18-7-3-5-15-4-1-2-6-17(15)18)23-16-8-9-19(20(14-16)25(27)28)24-12-10-22-11-13-24/h1-9,14,22H,10-13H2,(H,23,26) |
Clé InChI |
WMNJKUIJQWQSTC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)

![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
